molecular formula C7H10N2O2 B3003174 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol CAS No. 2109171-87-9

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol

Cat. No. B3003174
CAS RN: 2109171-87-9
M. Wt: 154.169
InChI Key: FGQQANPZDFWDOK-UHFFFAOYSA-N
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Description

The compound “{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol” is a heterocyclic compound . It is related to the compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” which has a molecular weight of 240.13 . Another related compound is “{2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol” with CAS No. 2059947-33-8 .


Molecular Structure Analysis

The InChI code for the related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” is 1S/C8H13N3O.2ClH/c9-2-1-7-5-10-8-6-12-4-3-11(7)8;;/h5H,1-4,6,9H2;2*1H . This provides some insight into the molecular structure of the related compound.


Physical And Chemical Properties Analysis

The related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” has a molecular weight of 240.13 . It is stored at room temperature and is a powder .

Safety and Hazards

The related compound “2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride” has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQANPZDFWDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol

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